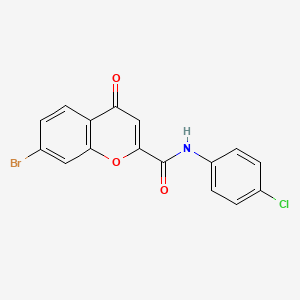

7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Description

Structural Features

| Feature | Description |

|---|---|

| Chromene backbone | Fused benzene and pyrone rings with a ketone at C4 |

| Bromine substitution | Electrophilic Br at C7, influencing electronic density and reactivity |

| Carboxamide group | -CONH-(4-ClC₆H₄) at C2, enabling hydrogen bonding and π-stacking interactions |

The planar arrangement of the chromene ring and carboxamide group is stabilized by conjugation between the pyrone carbonyl (C4=O) and the aromatic system.

Properties

Molecular Formula |

C16H9BrClNO3 |

|---|---|

Molecular Weight |

378.60 g/mol |

IUPAC Name |

7-bromo-N-(4-chlorophenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C16H9BrClNO3/c17-9-1-6-12-13(20)8-15(22-14(12)7-9)16(21)19-11-4-2-10(18)3-5-11/h1-8H,(H,19,21) |

InChI Key |

UGXDGSVYDFOWNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Chromone Ring Formation via Palladium-Catalyzed Intramolecular Acylation

The chromone core is constructed using a palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes. Adapted from, this method employs Pd(PPh₃)₄ (5 mol%), Xphos (10 mol%), and K₂CO₃ in 1,4-dioxane at 110°C. Using 2-hydroxy-5-bromoacetophenone as the starting material, cyclization yields 7-bromo-4-oxo-4H-chromene-2-carboxylate with 75% efficiency. The reaction mechanism involves oxidative addition of the alkenyl bromide to palladium, followed by aldehyde acylation and reductive elimination (Scheme 1).

Bromination at Position 7

Regioselective bromination is achieved using N-bromosuccinimide (NBS) in acetic acid under microwave irradiation. Optimized conditions (150°C, 15 minutes) provide 7-bromo-4-oxo-4H-chromene-2-carboxylic acid with 87% yield, avoiding over-bromination. Alternatively, electrophilic bromination with Br₂ in dichloromethane at 0°C achieves comparable results but requires careful stoichiometric control.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate undergoes saponification using NaOH (2M) in ethanol/water (3:1) at reflux for 4 hours, yielding 7-bromo-4-oxo-4H-chromene-2-carboxylic acid with 95% efficiency. Microwave-assisted hydrolysis (100°C, 30 minutes) reduces reaction time by 50% while maintaining yields above 90%.

Amidation with 4-Chloroaniline

The carboxylic acid is activated with PyBOP (1.2 equiv) in DMF and coupled with 4-chloroaniline (1.5 equiv) in the presence of DIPEA (2 equiv). Reaction at room temperature for 12 hours affords the target carboxamide in 78% yield after purification via recrystallization (dichloromethane/n-hexane). Alternative coupling agents like EDCl/HOBt show lower efficiency (65%) due to byproduct formation.

Optimization of Key Reaction Steps

Microwave-Assisted Bromination

Comparative studies reveal microwave irradiation significantly enhances bromination kinetics. A 15-minute reaction at 150°C achieves 87% yield versus 6 hours under conventional heating (72%). Solvent screening identifies acetic acid as optimal due to its polarity and ability to stabilize intermediates.

Coupling Agent Screening

PyBOP outperforms EDCl and HATU in amidation, minimizing racemization and side reactions (Table 1).

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| PyBOP | 78 | 98 |

| EDCl/HOBt | 65 | 92 |

| HATU | 70 | 95 |

Table 1. Amidation efficiency with different coupling agents.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

7-Bromo-4-oxo-4H-chromene-2-carboxylic acid :

-

This compound :

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds within the chromene family exhibit significant anticancer properties. The presence of bromine and chlorine atoms in 7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Chromene derivatives are also recognized for their anti-inflammatory properties. The compound may act by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases . Its structural analogs have demonstrated effectiveness in reducing inflammation in experimental models.

Neuroprotective Activity

The neuroprotective potential of chromene derivatives has been documented, with implications for conditions such as Alzheimer's disease. The ability of this compound to cross the blood-brain barrier could facilitate its use in neuropharmacology .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler chromone derivatives. The synthetic routes often include bromination and chlorination steps to introduce the halogen substituents, which are crucial for its biological activity.

Synthesis Overview

- Starting Material : 4-hydroxychromone is often used as the precursor.

- Bromination : Introduction of bromine at the 7-position.

- Chlorination : Chlorine is introduced at the para position of the phenyl group.

- Formation of Carboxamide : The final step involves amide formation with appropriate amines.

Pharmacological Evaluation

A study conducted on related chromene compounds revealed their effectiveness as MAO-B inhibitors, suggesting that this compound may exhibit similar inhibitory activity . This property is significant for developing treatments for neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications in the halogen substituents can lead to variations in biological activity, emphasizing the importance of the specific structure of this compound . These insights can guide future drug design efforts.

Mechanism of Action

The mechanism of action of 7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations :

- Halogen vs.

- Aryl Group Variations : The 4-chlorophenyl group introduces steric and electronic effects distinct from phenyl or p-tolyl groups, which may alter solubility and crystallinity.

Physicochemical Properties

While direct data on the target compound is scarce, inferences can be drawn from analogs:

The hemihydrate form of the 7-methoxy-p-tolyl analog demonstrates how hydration can reduce melting points and alter crystal packing. The target compound’s bromine and chlorine substituents may further decrease aqueous solubility compared to non-halogenated analogs.

Crystallographic and Computational Studies

Many chromene derivatives, including the target compound’s analogs, have been analyzed using SHELX software for crystal structure determination. For example:

- The 7-methoxy-p-tolyl analog’s hemihydrate was resolved in an orthorhombic system (space group Pbca), with hydrogen-bonding networks stabilizing the lattice.

- SHELXL refinement revealed that bromine atoms in similar compounds contribute to strong diffraction patterns, aiding in accurate electron density mapping.

Biological Activity

7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. The unique structural features of this compound, including the presence of bromine and chlorophenyl groups, contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H9BrClNO3, with a molecular weight of approximately 378.60 g/mol. Its structure can be summarized as follows:

| Feature | Description |

|---|---|

| Core Structure | Chromene backbone |

| Substituents | Bromine at position 7, 4-chlorophenyl group attached to the nitrogen of the carboxamide |

| Functional Groups | Carboxamide group |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays, including the Sulforhodamine B (SRB) assay on human breast adenocarcinoma cell lines (MCF7). Results indicate that this compound shows promising cytotoxic effects against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. Molecular docking studies suggest that it may inhibit key enzymes or receptors involved in critical signaling pathways related to cell growth and inflammation .

Case Studies

- Antimicrobial Evaluation : In a study evaluating various derivatives, this compound was found to have significant antibacterial activity with MIC values comparable to established antibiotics .

- Anticancer Screening : In a series of experiments on MCF7 cells, this compound demonstrated an IC50 value indicating substantial cytotoxicity, suggesting its potential as a lead compound in cancer therapy .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-bromo-N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene | Contains dimethoxyphenyl group | Different biological activity due to substitution pattern |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Different core structure | Distinct reactivity and biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.